6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid

PYCR1 inhibition proline cycle enzyme assay

6-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid (CAS 1706440-26-7, molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol) is a bicyclic heteroaromatic building block comprising a picolinic acid core substituted at the 6-position with a 1H-pyrrol-2-yl moiety. Its computed physicochemical descriptors include XLogP3 = 1.2, topological polar surface area (TPSA) = 66 Ų, and 2 hydrogen-bond donor / 3 hydrogen-bond acceptor sites, positioning it as a moderately polar, bidentate metal-coordination scaffold.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 1706440-26-7
Cat. No. B2646670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid
CAS1706440-26-7
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=CC=CN2
InChIInChI=1S/C10H8N2O2/c13-10(14)9-4-1-3-8(12-9)7-5-2-6-11-7/h1-6,11H,(H,13,14)
InChIKeyOEZATHYFIFKKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid (CAS 1706440-26-7): Core Identity, Physicochemical Profile & Supply Landscape


6-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid (CAS 1706440-26-7, molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol) is a bicyclic heteroaromatic building block comprising a picolinic acid core substituted at the 6-position with a 1H-pyrrol-2-yl moiety [1]. Its computed physicochemical descriptors include XLogP3 = 1.2, topological polar surface area (TPSA) = 66 Ų, and 2 hydrogen-bond donor / 3 hydrogen-bond acceptor sites, positioning it as a moderately polar, bidentate metal-coordination scaffold [1]. The compound is commercially available from multiple suppliers (e.g., Fluorochem, AKSci, MolCore) at purities of 95% to ≥97% for research and early development procurement . Despite the pyrrole–pyridine–carboxylic acid triad conferring structural novelty, peer-reviewed quantitative biological and pharmacological data remain scarce; the most robust activity on record is weak inhibition of human pyrroline-5-carboxylate reductase 1 (PYCR1; IC₅₀ = 55 μM) [2]. This evidence guide therefore draws on a combination of direct experimental data, computed physicochemical comparisons, and class-level inferences to delineate the compound's differentiation from its closest structural analogs.

Why 6-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid Cannot Be Replaced by a Generic Pyrrole-Pyridine Analog Without Quantitative Risk


Structural analogs that appear superficially interchangeable—such as the 1-pyrrolyl regioisomer (CAS 1339579-57-5), the N‑methyl‑blocked derivative, the pyrrolidine‑reduced analog (CAS 1270357-15-7), or simple picolinic acid—trigger pronounced shifts in hydrogen‑bond donor/acceptor topology, metal‑chelation geometry, and lipophilicity, all of which directly alter biological target engagement, synthetic derivatization efficiency, and solubility profiles [1][2]. For example, reduction of the pyrrole ring to pyrrolidine (ΔXLogP ≈ +0.3–0.8; loss of π–π stacking capability) or N‑methylation (loss of an H‑bond donor) will change predicted permeability and binding-site complementarity without any change in molecular weight [1]. The quantitative evidence in Section 3 therefore shows that generic substitution cannot be performed without re‑validating activity, selectivity, and physicochemical behavior in the specific assay or synthesis step intended [2].

Quantitative Differentiation Evidence for 6-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid vs. Closest Structural Analogs


PYCR1 Enzymatic Inhibition: The Only Directly Measured Biochemical Activity vs. Structural Analog Baseline

The compound is the sole analog within its immediate structural series with a reported PYCR1 IC₅₀, offering a starting point for proline-cycle modulation research. It inhibited recombinant human PYCR1 with an IC₅₀ of 55 000 nM (55 μM) in a NADH-oxidation coupled assay using 6x‑His‑SUMO‑tagged enzyme expressed in E. coli BL21(DE3) [1]. By comparison, unsubstituted picolinic acid (CAS 98‑98‑6) and 6‑(pyrrolidin‑2‑yl)picolinic acid (CAS 1270357‑15‑7) have no reported PYCR1 inhibitory data in ChEMBL or BindingDB, establishing this compound as the only pyrrole‑picolinic acid chemotype with documented engagement of the proline biosynthetic enzyme [1][2]. The weak potency confirms that the compound is an early‑stage hit, not an optimized lead, but its unique chemotype provides a concrete starting scaffold for medicinal chemistry optimization that no close analog currently offers.

PYCR1 inhibition proline cycle enzyme assay

Predicted Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count vs. Pyrrolidine and N‑Methyl Analogs

Computed XLogP3 for the target compound is 1.2, with 2 H‑bond donors (pyrrole NH and carboxylic acid OH) and 3 H‑bond acceptors [1]. The saturated analog 6‑(pyrrolidin‑2‑yl)picolinic acid (CAS 1270357‑15‑7) has XLogP3 ≈ 1.7 (Δ = +0.5) and only 1 H‑bond donor (carboxylic acid OH only, as the pyrrolidine N is a stronger base but not an H‑bond donor under physiological conditions) [2]. The N‑methyl‑pyrrole analog (CAS not retrieved) would possess the same XLogP3 trend but lose the pyrrole H‑bond donor, reducing H‑bond donor count to 1. These quantitative shifts predict altered membrane permeability, solubility, and binding‑site complementarity, making the target compound a distinct physicochemical entity that cannot be mimicked by pyrrolidine or N‑alkylated pyrrole analogs without re‑optimization [3].

physicochemical properties lipophilicity hydrogen bonding drug-likeness

Metal‑Coordination Capability: Picolinic Acid Core plus Pyrrole π‑Donor vs. Simple Picolinic Acid

The 2‑carboxypyridine (picolinic acid) subunit is a well‑established bidentate ligand for transition metals (Fe, Cu, Zn, Mn) via simultaneous pyridine‑N and carboxylate‑O coordination [1]. The target compound appends a pyrrole ring at the 6‑position, introducing an additional π‑donor site and a distal hydrogen‑bond donor/acceptor that can participate in outer‑sphere interactions, hydrogen‑bond networks, or secondary metal binding in polymetallic assemblies [2]. Simple picolinic acid (XLogP3 ≈ 0.6, TPSA = 50.2 Ų) lacks these features [3]. No head‑to‑head stability‑constant comparison exists for the target compound, but class‑level precedent with related 6‑substituted picolinic acids shows that 6‑aryl substituents modulate binding constants by 1–3 orders of magnitude relative to picolinic acid [2]. This makes the compound a superior candidate for applications requiring tunable metal affinity (catalysis, MRI contrast agents, metallodrug design) compared to unsubstituted picolinic acid or analogs lacking the pyrrole NH.

metal chelation coordination chemistry picolinic acid sensor design

Regioisomeric Selectivity: 2‑Pyrrolyl vs. 1‑Pyrrolyl Attachment Modulates Synthetic Versatility

The compound bears a 1H‑pyrrol‑2‑yl (C‑linked) substituent at the pyridine 6‑position, whereas the regioisomer 6‑(1H‑pyrrol‑1‑yl)pyridine‑2‑carboxylic acid (CAS 1339579‑57‑5) features an N‑linked pyrrole [1]. The C‑linked isomer retains the free pyrrole N–H, which is amenable to electrophilic substitution (e.g., Vilsmeier–Haack formylation, halogenation) at the pyrrole α‑positions, enabling further functionalization without losing the pyridine‑carboxylic acid handle [2]. The N‑linked isomer lacks this reactive N–H and instead places the pyrrole nitrogen directly on the pyridine ring, altering electron density and blocking a key diversification site. In palladium‑catalyzed cross‑coupling reactions, the 2‑pyrrolyl C‑linked attachment also allows direct C‑H activation at the pyrrole 5‑position, a synthetic maneuver impossible with the 1‑pyrrolyl isomer [2]. No quantitative yield comparison is available for the target compound specifically, but class‑level data for 2‑(pyrrol‑2‑yl)pyridines indicate that quaternization and alkylation occur selectively at the pyridine nitrogen, leaving the pyrrole N–H intact for subsequent orthogonal reactions [3].

regioselective cross-coupling C–H functionalization building block

Procurement‑Relevant Application Scenarios for 6-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid


Medicinal Chemistry Hit‑to‑Lead Optimization Targeting the Proline Cycle

The compound is the only member of the pyrrole‑picolinic acid class with a measured IC₅₀ (55 μM) against PYCR1, a key enzyme in proline biosynthesis linked to cancer metabolism and cutis laxa [1]. Unlike picolinic acid or pyrrolidine‑reduced analogs with no PYCR1 activity data, the target compound provides a validated chemical starting point for structure‑based optimization of proline‑cycle inhibitors [1]. Procurement should be prioritized when the goal is to initiate a medicinal chemistry program on PYCR1 without spending resources on synthesizing and screening inactive analogs [2].

Coordination Chemistry and Metallodrug Scaffold Design

The simultaneous presence of a picolinic acid bidentate metal‑binding motif and a pyrrole N–H donor makes the compound a candidate for constructing multinuclear metal complexes with tunable stability constants [1]. Compared to unsubstituted picolinic acid, the 6‑pyrrolyl substituent offers an additional coordination interaction and a redox‑active heterocycle, relevant for catalysis, MRI contrast agent development, and metalloenzyme inhibitor design [2]. Selection over simpler analogs is justified when the project requires metal‑binding versatility that picolinic acid cannot deliver.

Divergent Library Synthesis via Orthogonal Functional‑Group Reactivity

The compound’s four orthogonal synthetic handles—carboxylic acid, pyridine N, pyrrole N–H, and pyrrole α‑C–H—support sequential chemoselective transformations (e.g., amidation → pyridine N‑oxide formation → pyrrole N‑alkylation → electrophilic pyrrole substitution) [1]. This contrasts with the 1‑pyrrolyl regioisomer, which lacks one synthetic handle, or the N‑methyl analog, which eliminates N‑alkylation diversification entirely [2]. The target compound therefore offers greater structural diversity per gram purchased, directly translating to a higher return on procurement investment for parallel synthesis and library construction .

Physicochemical Property‑Based Screening for CNS Drug Discovery

With XLogP3 = 1.2, TPSA = 66 Ų, and 2 H‑bond donors, the compound lies within favorable property space for CNS drug candidates, unlike the more lipophilic pyrrolidine analog (ΔXLogP ≈ +0.5) [1]. For CNS‑targeted fragment‑based screening or lead generation, the target compound is the preferred entry within the pyrrole‑picolinic acid series because its lower lipophilicity and higher polar surface area correlate with reduced P‑glycoprotein efflux liability and improved brain penetration probability, as inferred from established CNS MPO desirability scores [2].

Quote Request

Request a Quote for 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.